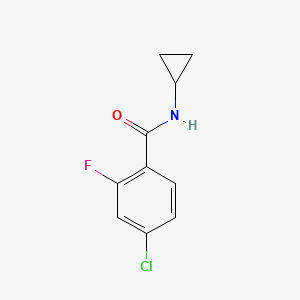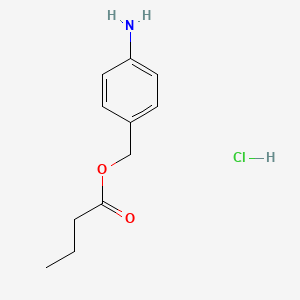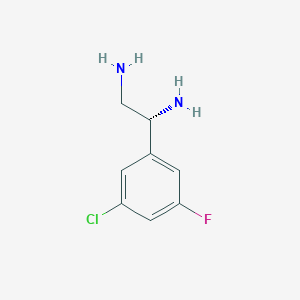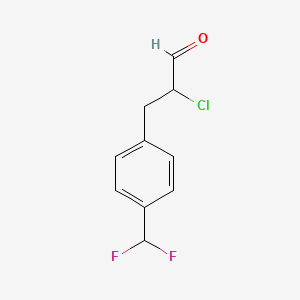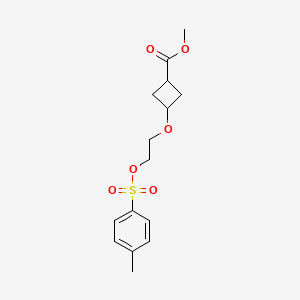
5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol is a chemical compound that belongs to the class of substituted phenols It is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol typically involves the nitration of 5-Fluoro-2-(1-hydroxyethyl)phenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the para position relative to the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-2-(1-oxoethyl)-4-nitrophenol.
Reduction: 5-Fluoro-2-(1-hydroxyethyl)-4-aminophenol.
Substitution: 5-Methoxy-2-(1-hydroxyethyl)-4-nitrophenol.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-(1-hydroxyethyl)phenol
- 4-Nitrophenol
- 5-Fluoro-2-hydroxyphenol
Uniqueness
5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol is unique due to the presence of both a fluorine atom and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H8FNO4 |
|---|---|
Peso molecular |
201.15 g/mol |
Nombre IUPAC |
5-fluoro-2-(1-hydroxyethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H8FNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-4,11-12H,1H3 |
Clave InChI |
RSLIXMYGEIIKBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1O)F)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
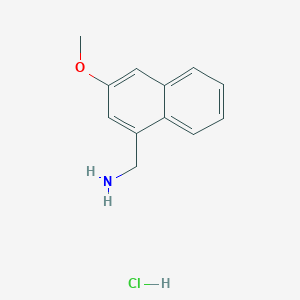
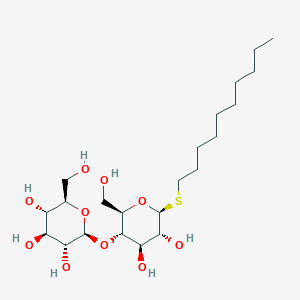
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
